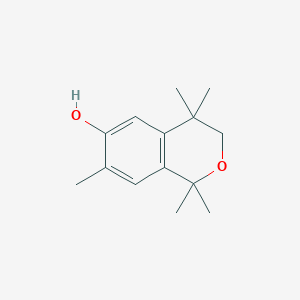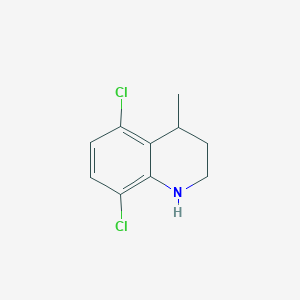
1,1,4,4,7-Pentamethylisochroman-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4,7-Pentamethylisochroman-6-ol is an organic compound with a unique structure that includes multiple methyl groups attached to an isochroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,7-Pentamethylisochroman-6-ol typically involves the alkylation of isochroman derivatives. One common method includes the reaction of isochroman with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4,7-Pentamethylisochroman-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,4,4,7-Pentamethylisochroman-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,4,4,7-Pentamethylisochroman-6-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,1,4,4,7-Pentamethylisochroman-6-ol can be compared with other similar compounds, such as:
Isochroman derivatives: These compounds share a similar core structure but differ in the number and position of methyl groups.
Methylated aromatics: Compounds like 1,2,3,4-tetramethylbenzene have similar methylation patterns but different core structures.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the resulting chemical properties, which can lead to distinct reactivity and applications.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,1,4,4,7-pentamethyl-3H-isochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-9-6-11-10(7-12(9)15)13(2,3)8-16-14(11,4)5/h6-7,15H,8H2,1-5H3 |
InChI Key |
QODCKKFGADGJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(COC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)





![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)


